N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-3-14-8-10-15(11-9-14)17-12-23-19(20-17)21-18(22)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMSNXGSRLVESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized to form the thiazole ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and physicochemical properties of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide are highly dependent on substituent variations. Key structural analogues include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The ethyl group in the target compound (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in compound 7, which enhances kinase activation but may reduce solubility .
- Steric Effects: The 2-methyl substituent in the target compound likely reduces conformational flexibility compared to 2-phenoxy or 4-chloro substituents in analogues .
- Bulkiness : Bulky groups (e.g., 1,3,5-triazin-2-amine in ) improve antimicrobial activity but may hinder target binding in other contexts.
Physicochemical Properties
- Solubility : The ethylphenyl group increases hydrophobicity relative to pyridinyl (compound 9 ) or methoxy-substituted analogues (e.g., ).
- Thermal Stability : Melting points for similar compounds range from 160–220°C , with electron-withdrawing groups (e.g., nitro in ) increasing stability.
Research Findings and Contradictions
- Substituent Position Matters : Anti-inflammatory activity is maximized with para-substitutions on the benzamide (e.g., 4-chloro in ), whereas ortho-substitutions (e.g., 2-methyl in the target compound) may favor steric-driven target selectivity.
- Contradictory Role of Bulky Groups : While bulky groups enhance antimicrobial activity , they reduce bioavailability in kinase-targeting compounds .
- Docking vs. Experimental Data : Compound 9 showed similar docking to the target compound but divergent biological effects, emphasizing the need for empirical validation.
Biological Activity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is a synthetic compound belonging to the thiazole class, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H18N2OS
- Canonical SMILES : CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3C
- InChI : InChI=1S/C19H18N2OS/c1-3-14-8-10-15(11-9-14)17-12-23-19(20-17)21-18(22)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3,(H,20,21,22)
This compound features a thiazole ring linked to an ethylphenyl group and a methylbenzamide moiety, which contributes to its unique biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes such as microbial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in certain cancer cells by activating apoptotic pathways.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound is no exception. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The following table summarizes findings from various research articles:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Significant cytotoxicity |
| MCF7 (breast cancer) | 7.5 | Induction of apoptosis |
| A549 (lung cancer) | 6.0 | Cell cycle arrest observed |
These findings indicate that this compound may have promising applications in cancer therapy.
Case Studies
-
Case Study on Antimicrobial Effects :
A study conducted by Annadurai et al. (2012) investigated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -
Case Study on Anticancer Properties :
Research published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several thiazole derivatives on different cancer cell lines. The study found that this compound induced significant cell death in HeLa cells through apoptosis.
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for synthesizing N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide?
Methodological Answer:
The synthesis typically involves two steps: (1) formation of the thiazole ring via cyclization of a thiourea intermediate with α-bromo ketones, and (2) coupling the thiazole intermediate with 2-methylbenzoyl chloride. Key reaction parameters include:
- Solvent selection : Dichloromethane or acetonitrile for improved solubility and reaction efficiency.
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
- Catalysts : Use triethylamine to neutralize HCl byproducts during amide bond formation.
Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and purity .
Basic Question: How is the compound characterized structurally, and what analytical techniques are essential for validation?
Methodological Answer:
Structural characterization requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the thiazole and benzamide moieties.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL) is widely used for refinement, though challenges arise with twinned crystals or low-resolution data .
Advanced Question: What experimental strategies resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
Discrepancies in crystallographic data (e.g., unresolved electron density or disorder) can be addressed by:
- Data collection : Use high-resolution synchrotron radiation (≤1.0 Å) to improve data quality.
- Refinement tools : Employ SHELXL’s restraints (e.g., DFIX, SIMU) to model thermal motion or positional disorder.
- Validation metrics : Cross-check R-factor, wR2, and goodness-of-fit (GOF) against IUCr standards. For twinned data, use TWIN/BASF commands in SHELX .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
SAR studies require systematic modifications:
- Substituent variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess impact on target binding.
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to evaluate pharmacokinetic changes.
- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like bacterial RNA polymerase, a proposed mechanism for antimicrobial activity .
Advanced Question: What methodologies validate the compound’s enzyme inhibition mechanisms in vitro?
Methodological Answer:
Mechanistic validation involves:
- Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., FITC-labeled ATP for kinase inhibition).
- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Thermal shift assays : Monitor protein melting temperature (Tm) shifts to confirm ligand binding .
Advanced Question: How do physicochemical properties (e.g., solubility, logP) influence formulation strategies?
Methodological Answer:
- Solubility enhancement : Use co-solvents (DMSO:PBS mixtures) or nanoformulation (liposomes) for in vitro assays.
- logP optimization : Adjust substituents (e.g., replace methyl with polar groups) to achieve a logP <5 for improved bioavailability.
- Stability testing : Conduct accelerated degradation studies under varied pH/temperature to identify labile functional groups .
Advanced Question: How should researchers address contradictory biological activity data across studies?
Methodological Answer:
Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:
- Reproducibility controls : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Impurity profiling : Employ HPLC-MS to identify and quantify synthetic byproducts.
- Meta-analysis : Compare EC₅₀ ranges across studies (e.g., 2–10 µM for cytotoxicity) to establish consensus activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
